![molecular formula C11H15N3S B14385627 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine CAS No. 87976-08-7](/img/structure/B14385627.png)
4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine
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Overview
Description
4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a phenyl group and three methyl groups attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate . The reaction conditions usually require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The thiadiazole ring can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
4,5-Dihydro-1,3,4-thiadiazole derivatives: Various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
4,5,5-Trimethyl-N-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups and a phenyl group provides distinct steric and electronic properties compared to other thiadiazole derivatives .
Properties
CAS No. |
87976-08-7 |
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Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4,5,5-trimethyl-N-phenyl-1,3,4-thiadiazolidin-2-imine |
InChI |
InChI=1S/C11H15N3S/c1-11(2)14(3)13-10(15-11)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI Key |
ACRNHQHSJJDOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(NC(=NC2=CC=CC=C2)S1)C)C |
Origin of Product |
United States |
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